Mukoenine A
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Overview
Description
. This compound is part of a group of naturally occurring alkaloids that have shown various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of Mukoenine A involves a seven-step sequence. The key step in this synthesis is the construction of the carbazole framework through the electrocyclization of a 6π-electron system, which includes an allene intermediate . The synthesis also involves selenoetherification of the o-allylic phenol moiety to construct the pyran ring .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. Most of the available data focuses on laboratory-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Mukoenine A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the synthesis and reactivity of carbazole alkaloids.
Biology: It has shown potential as an anti-inflammatory and antioxidant agent.
Medicine: Research suggests it may have anticancer properties.
Industry: Its unique chemical structure makes it a candidate for developing new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Mukoenine A involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress and inflammation pathways . The exact molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- Mukoenine B
- Mukoenine C
- Murrastifoline-F
- Bis-2-hydroxy-3-methylcarbazole
- Bismahanine
- Bikoeniquinone-A
- Bismurrayaquinone-A
Uniqueness
Mukoenine A is unique due to its specific carbazole framework and the presence of a prenyl group, which contributes to its distinct biological activities and chemical reactivity .
Properties
CAS No. |
155519-81-6 |
---|---|
Molecular Formula |
C18H19NO |
Molecular Weight |
265.3 g/mol |
IUPAC Name |
3-methyl-1-(3-methylbut-2-enyl)-9H-carbazol-2-ol |
InChI |
InChI=1S/C18H19NO/c1-11(2)8-9-14-17-15(10-12(3)18(14)20)13-6-4-5-7-16(13)19-17/h4-8,10,19-20H,9H2,1-3H3 |
InChI Key |
PURITTXNCHNYEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1O)CC=C(C)C)NC3=CC=CC=C32 |
melting_point |
106 °C |
physical_description |
Solid |
Origin of Product |
United States |
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